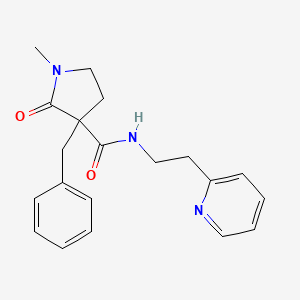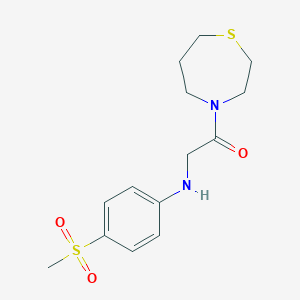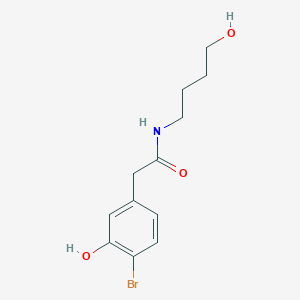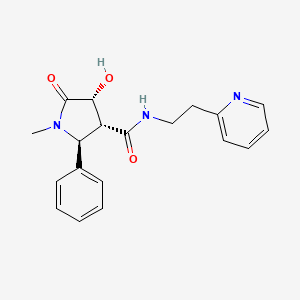![molecular formula C18H19N5O B6751392 N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6751392.png)
N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to furnish the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of microwave-assisted protocols to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include N-halosuccinimides for halogenation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with N-halosuccinimides can yield halide derivatives, while reduction reactions can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially interfering with key enzymes involved in cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but its ability to inhibit certain enzymes suggests a promising therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Zaleplon: A sedative agent containing a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar core structure.
Ocinaplon: An anxiolytic agent also containing the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(22-14-6-2-1-3-7-14)15-12-21-23-16(8-10-20-17(15)23)13-5-4-9-19-11-13/h4-5,8-12,14H,1-3,6-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZHEZOYIYRXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751311.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide](/img/structure/B6751316.png)

![N-[2-(furan-2-yl)ethyl]-2-(4-methylsulfonylanilino)acetamide](/img/structure/B6751324.png)

![N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide](/img/structure/B6751341.png)
![(2S,3R,4R)-4-hydroxy-1-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B6751343.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide](/img/structure/B6751357.png)

![1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751377.png)
![N-[5-(dimethylamino)-2-methylpentan-2-yl]tetrazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B6751399.png)
![1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B6751406.png)
![6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone](/img/structure/B6751413.png)
